molecular formula C12H19NO2 B12588214 1-(2,4-Diethoxyphenyl)ethan-1-amine CAS No. 634150-86-0

1-(2,4-Diethoxyphenyl)ethan-1-amine

Cat. No.: B12588214
CAS No.: 634150-86-0
M. Wt: 209.28 g/mol
InChI Key: PQDHFPQPLHBKKY-UHFFFAOYSA-N
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Description

1-(2,4-Diethoxyphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of two ethoxy groups attached to the benzene ring at the 2 and 4 positions, and an ethanamine group at the 1 position

Properties

CAS No.

634150-86-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-(2,4-diethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9H,4-5,13H2,1-3H3

InChI Key

PQDHFPQPLHBKKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C)N)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Diethoxyphenyl)ethan-1-amine typically involves the reductive amination of the corresponding acetophenone. The process can be summarized as follows:

    Reductive Amination: The starting material, 2,4-diethoxyacetophenone, is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. This reaction results in the formation of this compound.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of chiral auxiliaries or catalysts can also be employed to obtain enantiomerically pure products.

Chemical Reactions Analysis

1-(2,4-Diethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or thiols replace the ethoxy groups, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Scientific Research Applications

1-(2,4-Diethoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,4-Diethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy groups and amine functionality allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.

Comparison with Similar Compounds

1-(2,4-Diethoxyphenyl)ethan-1-amine can be compared to other phenethylamines, such as:

    1-(2,4-Dimethoxyphenyl)ethan-1-amine: Similar in structure but with methoxy groups instead of ethoxy groups. This compound may exhibit different reactivity and biological activity due to the difference in substituents.

    3,4-Dimethoxyphenethylamine: Another related compound with methoxy groups at the 3 and 4 positions. It is known for its psychoactive properties and is structurally related to neurotransmitters like dopamine.

Biological Activity

1-(2,4-Diethoxyphenyl)ethan-1-amine is characterized by its ethoxy-substituted phenyl group attached to an ethanamine backbone. This structural configuration is essential for its biological activity, particularly in enzyme interactions and receptor binding.

PropertyValue
Molecular FormulaC12H17N
Molecular Weight191.27 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Enzyme Interactions

Research indicates that this compound plays a significant role in modulating enzyme activities. Its structural features allow it to interact with various enzymes, potentially influencing metabolic pathways. For instance, studies have shown that this compound can inhibit certain enzymes involved in neurotransmitter metabolism, which may have implications for neuropharmacology.

Receptor Binding

The compound exhibits affinity for several receptor types, particularly those associated with neurotransmission. Its binding affinity can lead to alterations in receptor signaling pathways, which may be beneficial in developing treatments for neurological disorders.

Case Study: Neurotransmitter Modulation

A study conducted on the effects of this compound on serotonin receptors demonstrated that it acts as a partial agonist. This activity suggests potential therapeutic applications in mood disorders. The study involved administering varying doses of the compound to animal models and measuring changes in serotonin levels and behavioral responses.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionModulation of neurotransmitter metabolism
Receptor BindingPartial agonism at serotonin receptors
Potential Therapeutic UseMood disorder treatment

Research Findings

Recent investigations into the pharmacological profile of this compound have revealed promising results regarding its efficacy and safety. A comprehensive review of literature highlights the compound's potential as a lead candidate for drug development targeting central nervous system disorders.

Mechanistic Studies

Mechanistic studies have elucidated the pathways through which this compound exerts its biological effects. For instance, it has been shown to influence cyclic AMP (cAMP) levels in neuronal cells, indicating a role in intracellular signaling pathways that are crucial for neuronal function.

Safety Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic effects and potential side effects.

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